6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole
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Overview
Description
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated aryl hydrazine and a suitable ketone, such as 3,3,4-trimethyl-2,3-dihydro-1H-indole .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological targets, increasing its efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
- 3,3,4-Trimethyl-2,3-dihydro-1H-indole
- 6-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole
Uniqueness
6-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it distinct from other indole derivatives and valuable for various applications .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-3,3,4-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)11(2,3)6-13-9/h4-5,13H,6H2,1-3H3 |
InChI Key |
NZSAYPMJTOGJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(CN2)(C)C)F |
Origin of Product |
United States |
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